Tradipitant is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, also known as the tachykinin receptor 1 (TACR1) [, ]. This receptor binds to Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and nausea and vomiting []. By blocking the NK-1 receptor, Tradipitant inhibits the actions of Substance P, thereby exerting its therapeutic effects.
Tradipitant acts by competitively binding to the NK-1 receptor, preventing Substance P from binding and activating the receptor []. This antagonism of NK-1 receptors effectively disrupts the signaling pathways associated with Substance P, leading to a reduction in neurogenic inflammation and the transmission of pain and nausea signals [].
Multiple studies have investigated the efficacy of Tradipitant in treating nausea and vomiting associated with diabetic and idiopathic gastroparesis. Results indicate that Tradipitant significantly reduces nausea severity and increases nausea-free days in these patient populations [, , , , , ]. Studies also suggest potential benefits in improving overall gastroparesis symptoms [, , ].
Research suggests that Tradipitant effectively prevents vomiting and reduces nausea in individuals experiencing motion sickness [, , , , ]. Notably, a study observed a significant reduction in vomiting incidence among participants taking Tradipitant during boat trips with rough sea conditions [, ].
While initial trials showed mixed results on the overall effectiveness of Tradipitant in treating atopic dermatitis, promising findings emerged for patients with mild disease severity [, , , ]. Tradipitant demonstrated a large and rapid antipruritic effect in this subgroup, suggesting a potential role for NK-1 antagonism in managing chronic pruritus related to mild atopic dermatitis [].
Research indicates that Tradipitant, along with other NK-1 receptor antagonists, is being investigated for its potential in treating chronic prurigo and associated pruritus [].
Vanda Pharmaceuticals initiated a Phase III clinical trial (ODYSSEY) to evaluate the efficacy and safety of Tradipitant in hospitalized patients with severe COVID-19 pneumonia [, ]. The study aimed to assess Tradipitant's potential to treat neurogenic inflammation of the lung secondary to SARS-CoV-2 infection [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: